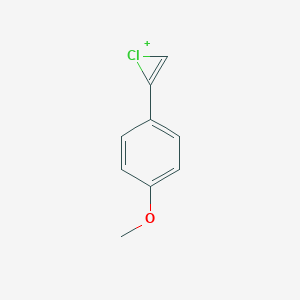
2-(4-Methoxyphenyl)chloriren-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)chloriren-1-ium is an organic compound with the molecular formula C9H8ClO It is a chlorinated derivative of a methoxyphenyl compound, characterized by the presence of a chlorirenium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)chloriren-1-ium typically involves the chlorination of 4-methoxyphenyl derivatives. One common method is the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride, which is then subjected to further chlorination to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar chlorination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)chloriren-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent methoxyphenyl compound.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent methoxyphenyl compounds.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)chloriren-1-ium has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)chloriren-1-ium involves its interaction with molecular targets through electrophilic substitution reactions. The chlorirenium ion acts as an electrophile, reacting with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds and subsequent biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetyl chloride: A precursor in the synthesis of 2-(4-Methoxyphenyl)chloriren-1-ium.
4-Methoxyphenylacetic acid: Another related compound used in synthetic routes.
Chlorobenzene derivatives: Compounds with similar chlorination patterns.
Properties
CAS No. |
919790-65-1 |
|---|---|
Molecular Formula |
C9H8ClO+ |
Molecular Weight |
167.61 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-chloroniacycloprop-2-ene |
InChI |
InChI=1S/C9H8ClO/c1-11-8-4-2-7(3-5-8)9-6-10-9/h2-6H,1H3/q+1 |
InChI Key |
VKVOBORBIBRQHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C[Cl+]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















